N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-methoxyphenyl)pyrimidin-4-amine
CAS No.: 1203399-70-5
Cat. No.: VC11979595
Molecular Formula: C21H23N3O3
Molecular Weight: 365.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1203399-70-5 |
|---|---|
| Molecular Formula | C21H23N3O3 |
| Molecular Weight | 365.4 g/mol |
| IUPAC Name | N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-methoxyphenyl)pyrimidin-4-amine |
| Standard InChI | InChI=1S/C21H23N3O3/c1-25-17-7-5-16(6-8-17)18-13-21(24-14-23-18)22-11-10-15-4-9-19(26-2)20(12-15)27-3/h4-9,12-14H,10-11H2,1-3H3,(H,22,23,24) |
| Standard InChI Key | JUUDDNXIBNPQCB-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=CC(=NC=N2)NCCC3=CC(=C(C=C3)OC)OC |
| Canonical SMILES | COC1=CC=C(C=C1)C2=CC(=NC=N2)NCCC3=CC(=C(C=C3)OC)OC |
Introduction
Key Features:
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Pyrimidine Core: Pyrimidines are heterocyclic aromatic compounds that play a critical role in biological systems (e.g., nucleotides like cytosine, thymine, and uracil).
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Substituents: The presence of methoxy groups in both phenyl rings suggests potential electron-donating effects, which may influence the compound's reactivity and biological activity.
Potential Applications
While no specific data is available for this compound, structurally similar pyrimidine derivatives have been studied extensively for their biological properties:
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Pharmacological Activity:
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Pyrimidines are commonly explored in drug discovery for their roles as enzyme inhibitors, anticancer agents, and antimicrobial compounds.
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Methoxy-substituted phenyl groups often enhance lipophilicity, potentially improving cell membrane permeability.
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Biological Targets:
Synthesis Pathways
The synthesis of such compounds typically involves:
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Formation of the pyrimidine core through cyclization reactions involving urea or guanidine derivatives.
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Functionalization at specific positions (e.g., halogenation or metal-catalyzed coupling) to introduce the phenyl groups.
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Amine substitution using reductive amination or nucleophilic substitution.
Example Reaction Scheme:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Urea + β-dicarbonyl compound | Pyrimidine ring |
| 2 | Halogenation at position 6 | Intermediate for coupling |
| 3 | Suzuki coupling with methoxyphenyl boronic acid | Substituted pyrimidine |
| 4 | Reductive amination with dimethoxyphenylethylamine | Final product |
Research Gaps
To fully understand this compound's potential, further studies are required:
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Spectroscopic Characterization:
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Techniques like NMR (¹H and ¹³C), IR, MS, and X-ray crystallography can confirm its structure.
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Biological Evaluation:
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Screening against cellular targets (e.g., kinases, transporters) to assess pharmacological activity.
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Toxicological Studies:
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Determination of cytotoxicity and safety profiles in preclinical models.
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